molecular formula C8H5F B1297516 3-Fluorophenylacetylene CAS No. 2561-17-3

3-Fluorophenylacetylene

Cat. No. B1297516
CAS RN: 2561-17-3
M. Wt: 120.12 g/mol
InChI Key: PTRUTZFCVFUTMW-UHFFFAOYSA-N
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Description

3-Fluorophenylacetylene is an organic compound with the molecular formula C8H5F. It is used as an intermediate in the synthesis of liquid crystals .


Synthesis Analysis

The synthesis of 3-Fluorophenylacetylene involves a multi-step reaction with two steps. The first step involves a reaction with magnesium in diethyl ether under heating conditions, yielding an 82% yield. The second step involves a reaction with butyllithium in diethyl ether, yielding an 84% yield .


Molecular Structure Analysis

The molecular structure of 3-Fluorophenylacetylene has been studied using various spectroscopic methods. The relative location of the fluorine atom with respect to the acetylenic group can influence the transition energy and molecular vibration .


Physical And Chemical Properties Analysis

3-Fluorophenylacetylene has a molecular weight of 120.12 g/mol. It has a density of 1.1±0.1 g/cm3, a boiling point of 148.7±23.0 °C at 760 mmHg, and a vapour pressure of 5.3±0.3 mmHg at 25°C .

Scientific Research Applications

Structural Analysis and Spectroscopy

3-Fluorophenylacetylene (3FPA) has been extensively studied for its structural and spectroscopic properties. Jang et al. (2016) explored its microwave spectrum, structure, and dipole moment using chirped-pulse Fourier-transform microwave (CP-FTMW) spectroscopy, contributing to a deeper understanding of its molecular geometry and electronic properties (Jang et al., 2016).

Interaction with Water

The interaction of water with fluorophenylacetylenes, including 3FPA, was investigated by Maity and Patwari (2009). They focused on hydrogen bonding and its impact on molecular behavior, revealing insights into the chemical nature of these interactions (Maity & Patwari, 2009).

Synthesis of Complex Compounds

In the realm of synthetic chemistry, 3FPA serves as a key intermediate. Ragaini et al. (2009) demonstrated its use in the synthesis of indoles, crucial for creating pharmaceutical compounds like Fluvastatin (Ragaini et al., 2009).

Crystallography and Polymorphism

Dikundwar et al. (2011) studied the crystal structures of 3FPA, highlighting its polymorphism and the various crystal forms it can adopt. Such studies are pivotal in materials science and pharmaceutical formulation (Dikundwar et al., 2011).

Fluorescent Sensing

The chemical properties of 3FPA make it suitable for developing fluorescent sensors. Thanayupong et al. (2017) created a turn-on fluorescent sensor for cyanide detection based on a phenylacetylene derivative, demonstrating its potential in environmental monitoring (Thanayupong et al., 2017).

π-Stacking and Molecular Interactions

Kundu et al. (2020) focused on the π-stacking of hetero-dimers of fluorophenylacetylenes, including 3FPA. Their research provides valuable insights into the molecular interactions and stability of such compounds, which is vital for designing new materials and drugs (Kundu et al., 2020).

Scientific Research Applications of 3-Fluorophenylacetylene

Spectroscopic Properties and Structure Analysis

  • Microwave Spectrum and Molecular Structure : Jang et al. (2016) analyzed the microwave spectrum of 3-fluorophenylacetylene (3FPA), determining its rotational constants and dipole moment. This research aids in understanding its gas phase molecular structure, which is crucial for further chemical applications (Jang et al., 2016).

  • Interactions with Water : Studies by Maity and Patwari (2009) on the water complexes of fluorophenylacetylenes, including 3FPA, provide insights into their hydrogen bonding and interaction with water, which is significant in various chemical and biological contexts (Maity & Patwari, 2009).

Chemical Synthesis and Applications

  • Synthesis of Indoles : Ragaini et al. (2009) demonstrated the use of arylalkynes like 3FPA in the palladium/phenanthroline-catalyzed synthesis of indoles, a key structural component in many pharmaceutical compounds (Ragaini et al., 2009).

  • Crystal Structure and Polymorphism : Dikundwar et al. (2011) investigated the crystal structures of 3FPA, uncovering its ability to form different polymorphs. This knowledge is essential for the development of new materials and drugs (Dikundwar et al., 2011).

Safety And Hazards

3-Fluorophenylacetylene may cause respiratory irritation, serious eye irritation, and skin irritation. It is also a flammable liquid and vapour. Safety measures include avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use of personal protective equipment and chemical impermeable gloves is recommended .

properties

IUPAC Name

1-ethynyl-3-fluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F/c1-2-7-4-3-5-8(9)6-7/h1,3-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTRUTZFCVFUTMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CC(=CC=C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30334284
Record name 3-Fluorophenylacetylene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30334284
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

120.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Fluorophenylacetylene

CAS RN

2561-17-3
Record name 3-Fluorophenylacetylene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30334284
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Ethynyl-3-fluorobenzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
79
Citations
H Jang, S Ka, SA Peebles, RA Peebles… - Journal of Molecular …, 2016 - Elsevier
The 6–18 GHz rotational spectrum of 3-fluorophenylacetylene (3FPA) was measured by chirped-pulse Fourier-transform microwave (CP-FTMW) spectroscopy. Rotational constants and …
Number of citations: 3 www.sciencedirect.com
H Jang, S Ka, AS Dikkumbura, RA Peebles… - Journal of Molecular …, 2017 - Elsevier
… As it has C 2v symmetry, a smaller number of transitions was observed than for the previously studied 3FPA (3-fluorophenylacetylene) [1]. Further transitions out of the range of the CP-…
Number of citations: 2 www.sciencedirect.com
S Ka, H Jang, SA Peebles, RA Peebles… - Journal of Molecular …, 2023 - Elsevier
… Its three isomers are 2-fluorophenylacetylene (2FPA), 3-fluorophenylacetylene (3FPA), and 4-fluorophenylacetylene (4FPA). The spectroscopic parameters, Kraitchman and inertial fit …
Number of citations: 2 www.sciencedirect.com
AG Dikundwar, R Sathishkumar… - Crystal growth & …, 2011 - ACS Publications
… The crystal structures of 2-fluorophenylacetylene (2FPA) and 3-fluorophenylacetylene (3FPA), both of which are liquids at ambient conditions, have been determined by in situ …
Number of citations: 42 pubs.acs.org
A Kundu, S Sen, GN Patwari - The Journal of Physical Chemistry …, 2020 - ACS Publications
… with quantum chemical calculations were carried out to probe the formation of four sets of heterodimers of phenylacetylene with 2-fluorohenylacetylene, 3-fluorophenylacetylene, 4-…
Number of citations: 4 pubs.acs.org
S Singh, QR Huang, JA Tan, JL Kuo, GN Patwari - 2023 - chemrxiv.org
… Vibrational spectra in the acetylenic and aromatic C–H stretching region of phenylacetylene and fluorophenylacetylenes viz., 2-fluorophenylacetylene, 3fluorophenylacetylene and 4-…
Number of citations: 2 chemrxiv.org
A Kundu, S Sen, GN Patwari - ACS omega, 2021 - ACS Publications
The heterodimers of propargylbenzene (PrBz) with phenylacetylene (PHA) and monosubstituted fluorophenylacetylenes (FPHAs) were investigated using electronic and vibrational …
Number of citations: 1 pubs.acs.org
SI Mondal, A Dey, GN Patwari - ChemPhysChem, 2020 - Wiley Online Library
The hydrogen‐bonded complexes of fluorophenylacetylenesexhibit unusual and interesting fluorescence turn ON/OFF behaviour following excitation to 1 ππ* (S 1 ) state. The …
MJ Corr, SV Sharma, C Pubill-Ulldemolins… - Chemical …, 2017 - pubs.rsc.org
… quantitative Sonogashira cross-coupling with 3-fluorophenylacetylene 24 within 2 h. This is … selectively functionalise the molecule with 3-fluorophenylacetylene 24 using the conditions …
Number of citations: 41 pubs.rsc.org
AG Dikundwar - 2018 - etd.iisc.ac.in
… Six different examples namely, phenylacetylene, 2-fluorophenylacetylene, 3-fluorophenylacetylene, 4-fluorobenzoyl chloride, 3-chloro fluorobenzene and ethyl chloroformate are …
Number of citations: 0 etd.iisc.ac.in

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